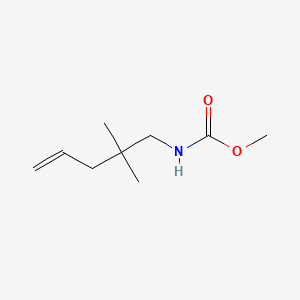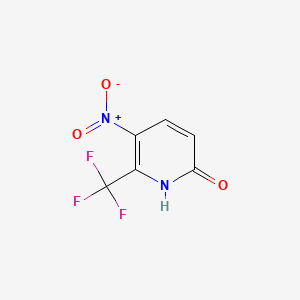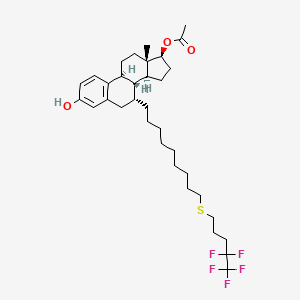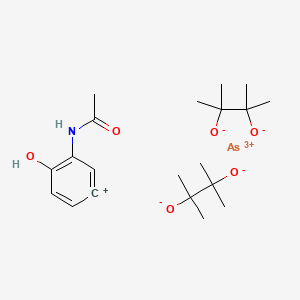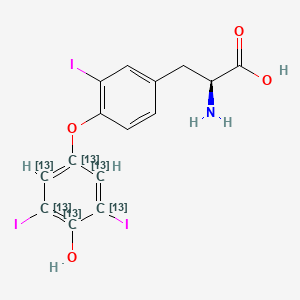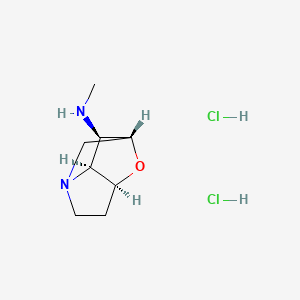
Loline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loline dihydrochloride is a derivative of loline, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species, particularly in the genera Senecio, Crotalaria, Symphytum, Echium, and Heliotropium . Loline and its derivatives are unique due to their additional nitrogen function and a stable ether linkage between carbon atoms 2 and 7 . These compounds are often associated with endophytic fungi in grasses such as Lolium and Festuca .
準備方法
Loline dihydrochloride can be synthesized from naturally occurring loline alkaloids. The preparation involves treating a mixture of loline derivatives with an excess of 4 M hydrochloric acid . This process converts the mixture into this compound, which can then be isolated and purified.
化学反応の分析
Loline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Loline derivatives can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrogen and oxygen functionalities in loline derivatives.
Substitution: Loline derivatives can undergo substitution reactions, particularly at the nitrogen and oxygen sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Loline dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of loline dihydrochloride involves its interaction with specific molecular targets and pathways. Loline derivatives are known to affect the nervous systems of insects, leading to deterrence and toxicity . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with neurotransmitter receptors and ion channels .
類似化合物との比較
Loline dihydrochloride can be compared with other similar pyrrolizidine alkaloids, such as:
N-formyl loline: This derivative has a formyl group attached to the nitrogen atom and is known for its insect deterrent properties.
N-acetyl loline: This compound has an acetyl group attached to the nitrogen atom and exhibits similar biological activities to this compound.
N-methyl loline: This derivative has a methyl group attached to the nitrogen atom and is also studied for its bioactive properties.
This compound is unique due to its dihydrochloride form, which may influence its solubility and reactivity compared to other loline derivatives .
特性
IUPAC Name |
(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-9-7-6-4-10-3-2-5(11-6)8(7)10;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+,7-,8+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCKXCWMVJECG-PZJCLCORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25161-92-6 |
Source


|
| Record name | Loline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH4A7JB42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is loline dihydrochloride, and where is it found?
A1: this compound is the salt form of loline, a naturally occurring alkaloid. Loline is a secondary metabolite produced by fungal endophytes that live within certain grasses like tall fescue (Festuca arundinacea) and meadow fescue. [, ] These endophytes, particularly of the genus Epichloë, form a symbiotic relationship with the grasses, and the loline alkaloids they produce contribute to the grasses' increased resistance against various pests. []
Q2: Is there a way to quantify loline alkaloids in plant material like pasture grasses?
A3: Yes, researchers have developed a sensitive and rapid analytical method for quantifying loline alkaloids in pasture samples. [] This method, called a competitive enzyme-linked immunoassay (ELISA), utilizes antibodies specifically designed to recognize and bind to loline and its analogues. [] This assay offers a valuable tool for monitoring loline alkaloid levels in pasture grasses, which is particularly useful in pasture breeding programs aiming to develop pest-resistant grass varieties. []
Q3: Are there any resources available for studying the crystallographic data of this compound?
A4: Yes, the crystal structure of this compound has been determined and published. [] The compound crystallizes in the orthorhombic P212121 space group, and its lattice parameters have been reported as a = 8.693 (4), b = 10.825 (3), c = 11.419 (5) Å, with Z = 4. [] This information is valuable for researchers interested in studying the compound's solid-state properties and for developing computational models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

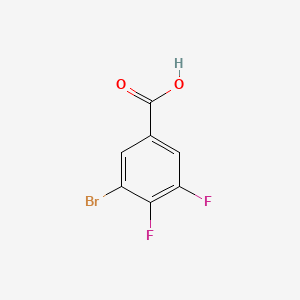
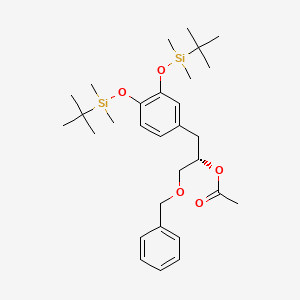
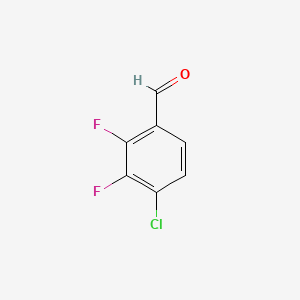
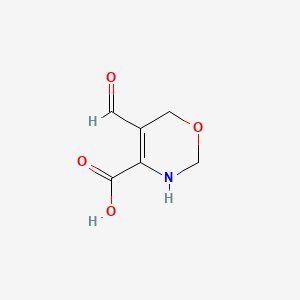
![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)
